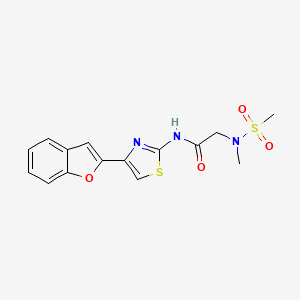

N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(benzofuran-2-yl)thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide, also known as BTA-EG6, is a chemical compound that has been synthesized for scientific research purposes. BTA-EG6 is a small molecule that has been found to have potential in various fields of research, including cancer therapy, drug delivery, and imaging.

Aplicaciones Científicas De Investigación

Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Dual Inhibitors

N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide is a potent and efficacious inhibitor of PI3Kα and mTOR in vitro and in vivo. Studies have explored 6,5-heterocyclic analogues as alternatives to the benzothiazole ring to improve metabolic stability, with some analogues showing similar in vitro potency and in vivo efficacy while demonstrating reduced metabolic deacetylation, suggesting potential applications in cancer treatment and metabolic disease management (Stec et al., 2011).

Antimalarial and Antiviral Applications

Sulfonamide derivatives, including those with benzothiazole moieties, have shown potential as antimalarial and antiviral agents. Reactivity investigations of N-(phenylsulfonyl)acetamide derivatives with nitrogen nucleophiles have yielded compounds with significant in vitro antimalarial activity and theoretical calculations suggest these compounds may also have applications in COVID-19 drug development due to their binding energy affinity against viral proteins (Fahim & Ismael, 2021).

Anticonvulsant Agents

Heterocyclic compounds containing a sulfonamide thiazole moiety have been synthesized for evaluation as anticonvulsant agents. Some compounds demonstrated protection against picrotoxin-induced convulsion, suggesting their potential use in treating seizure disorders (Farag et al., 2012).

Antimicrobial Activity

Novel sulfonamide derivatives have displayed good antimicrobial activity, with some compounds exhibiting high activity towards various bacterial and fungal strains. This highlights their potential as antimicrobial agents, possibly offering new treatment options for infections resistant to current antibiotics (Fahim & Ismael, 2019).

Cytotoxic Activity

Sulfonamide derivatives have been synthesized and screened for their anticancer activity against breast and colon cancer cell lines, with some compounds showing potent effects comparable to reference drugs. This suggests their potential application in cancer therapy (Ghorab et al., 2015).

Propiedades

IUPAC Name |

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-[methyl(methylsulfonyl)amino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4S2/c1-18(24(2,20)21)8-14(19)17-15-16-11(9-23-15)13-7-10-5-3-4-6-12(10)22-13/h3-7,9H,8H2,1-2H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASEDAZNXEXKNST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1=NC(=CS1)C2=CC3=CC=CC=C3O2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2571939.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2571941.png)

![N-(2,2-diethoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2571943.png)

![6-(3-Chloro-4-methoxyphenyl)-2-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2571945.png)

![4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]oxane-4-carboxylic acid](/img/structure/B2571946.png)

![Ethyl 4-[(4-hydroxyphenyl)amino]-7-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2571949.png)

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2571950.png)

![4-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2571956.png)

![3-(2-fluorobenzyl)-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571958.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2571961.png)